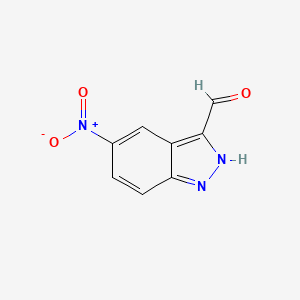

5-nitro-1H-indazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-4-8-6-3-5(11(13)14)1-2-7(6)9-10-8/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUPPLXBIXJRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613289 | |

| Record name | 5-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677702-36-2 | |

| Record name | 5-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-nitro-1H-indazole-3-carbaldehyde via Nitrosative Rearrangement of 5-nitroindole

Abstract: This technical guide provides an in-depth examination of a robust and efficient synthetic route for converting 5-nitroindole into 5-nitro-1H-indazole-3-carbaldehyde. Indazole-3-carbaldehydes are pivotal intermediates in medicinal chemistry, serving as versatile precursors for a wide range of bioactive compounds, particularly kinase inhibitors. This document moves beyond a simple recitation of procedural steps to offer a detailed analysis of the underlying reaction mechanism, the rationale for methodological choices, and a comprehensive, field-tested experimental protocol. The presented method, centered on a direct nitrosative rearrangement, offers a significant improvement over classical multi-step syntheses, providing a high-yielding and scalable pathway suitable for drug development and chemical research professionals.

The Strategic Importance of the Indazole Scaffold

In contemporary drug discovery, the indazole nucleus is a highly prized heterocyclic motif. Indazoles are often considered bioisosteres of indoles, capable of forming strong hydrogen bond donor-acceptor interactions within the hydrophobic pockets of proteins[1][2]. This structural feature has led to the successful development of numerous indazole-based therapeutic agents.

The functionalization of the indazole core at the C3 position is particularly critical for modulating pharmacological activity, leading to several marketed drugs, including the kinase inhibitors Axitinib and Pazopanib[1]. Consequently, 1H-indazole-3-carbaldehyde and its derivatives, such as the title compound this compound, are key strategic intermediates. The aldehyde functionality serves as a versatile chemical handle for a plethora of subsequent transformations, including Wittig reactions, Knoevenagel condensations, and the construction of further heterocyclic systems[2].

Synthetic Strategy: Direct Nitrosative Rearrangement

The conversion of an indole scaffold to an indazole represents a powerful "scaffold hopping" strategy. While several methods for indazole synthesis exist, many are multi-step and lack efficiency[3][4]. Furthermore, direct C3-formylation of a pre-formed 5-nitroindazole ring using standard methods like the Vilsmeier-Haack reaction is known to be ineffective[2]. This challenge necessitates a more innovative approach.

Rationale for the Chosen Pathway

The selected pathway involves the direct conversion of 5-nitroindole to this compound through a nitrosation reaction in a mildly acidic medium. This method, optimized by Godeau et al., is superior for several reasons[1][2]:

-

Efficiency: It is a one-pot reaction that proceeds in high yield.

-

Atom Economy: It avoids complex protection-deprotection sequences.

-

Versatility: The methodology is applicable to both electron-rich and, critically, electron-deficient indoles like 5-nitroindole[2].

Mechanistic Insights

The reaction proceeds via a sophisticated nitrosative rearrangement mechanism. The key steps are outlined below:

-

Formation of the Nitrosating Agent: In a solution of sodium nitrite and hydrochloric acid, a nitrosating agent, likely the nitrosonium ion (NO⁺) or a related species, is generated in situ.

-

Electrophilic Attack: The electron-rich C3 position of the 5-nitroindole attacks the electrophilic nitrosating agent. The strong electron-withdrawing nature of the 5-nitro group deactivates the indole ring, necessitating elevated temperatures for this step to proceed efficiently[2][5].

-

Ring Opening and Rearrangement: The initial adduct undergoes a series of transformations, including the cleavage of the C2-C3 bond of the indole pyrrole ring.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the terminal nitrogen atom attacks the carbonyl carbon, forming the pyrazole ring of the indazole system.

-

Tautomerization & Aromatization: Subsequent tautomerization and loss of a water molecule yield the stable, aromatic this compound product.

The overall transformation is visualized in the diagram below.

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a validated and optimized procedure for the synthesis of 1H-indazole-3-carboxaldehydes from indole precursors.[1][6]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (per 3 mmol indole) | Equivalents |

| 5-Nitroindole | C₈H₆N₂O₂ | 162.15 | 501 mg | 1.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.65 g | 8.0 |

| Hydrochloric Acid (2 N aq.) | HCl | 36.46 | 10.5 mL | 7.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 18 mL | - |

| Deionized Water | H₂O | 18.02 | 4.75 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | For extraction | - |

| Brine (Saturated NaCl aq.) | NaCl | 58.44 | For washing | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying | - |

Step-by-Step Procedure

-

Preparation of Nitrosating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (1.65 g, 24 mmol) in deionized water (4.75 mL). Cool the solution to 0 °C in an ice-water bath.

-

Slowly add 2 N aqueous HCl (10.5 mL, 21 mmol) to the sodium nitrite solution while maintaining the temperature at 0 °C.

-

Keep the resulting mixture under an argon atmosphere and stir for 10 minutes.

-

Add N,N-dimethylformamide (9 mL) to the nitrosating mixture.

-

Preparation of Indole Solution: In a separate flask, dissolve 5-nitroindole (501 mg, 3 mmol) in N,N-dimethylformamide (9 mL).

-

Reaction Execution: Add the 5-nitroindole solution to the nitrosating mixture at 0 °C.

-

Heat the reaction mixture to 80 °C and stir vigorously under an argon atmosphere for 6 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by column chromatography on silica gel to afford the pure this compound.

Process Optimization and Critical Parameters

The success of this synthesis is highly dependent on careful control of reaction parameters. The electron-withdrawing nitro group on the indole scaffold significantly reduces its nucleophilicity, making the reaction conditions more demanding compared to electron-rich indoles.[2]

| Parameter | Condition for 5-Nitroindole | Rationale / Causality |

| Temperature | 80 °C | Electron-poor indoles, such as nitro derivatives, require significant thermal energy to overcome the activation barrier for the initial electrophilic attack by the nitrosating agent. Lower temperatures result in no or incomplete reaction.[1][2][5] |

| Reagent Stoichiometry | 8 eq. NaNO₂, 7 eq. HCl | A large excess of the nitrosating reagents is necessary to drive the reaction to completion, especially with a deactivated substrate like 5-nitroindole.[1] |

| Order of Addition | Indole solution to nitrosating mixture | This "reverse addition" maintains a low concentration of the nucleophilic indole, which helps to minimize side reactions such as the formation of dimers, a problem observed with more reactive indoles.[1][2] |

Workflow and Logic Visualization

The overall experimental workflow, from reagent preparation to product isolation, is a logical sequence designed to ensure safety, efficiency, and high yield.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The direct nitrosative rearrangement of 5-nitroindole provides an elegant and highly effective method for the synthesis of this compound. By understanding the mechanistic underpinnings and adhering to the optimized reaction conditions—particularly the elevated temperature required for the electron-deficient substrate—researchers can reliably access this valuable intermediate. This protocol offers a significant advantage in terms of efficiency and scalability, empowering medicinal chemists and drug development professionals in their pursuit of novel indazole-based therapeutics.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-1H-indazole-3-carbaldehyde

Introduction

5-Nitro-1H-indazole-3-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. As a derivative of the indazole scaffold—a recognized bioisostere of indole—this compound has garnered significant attention for its role as a key intermediate in the synthesis of polyfunctionalized 3-substituted indazoles.[1][2] These structures form the core of numerous kinase inhibitors, including marketed drugs such as Axitinib and Pazopanib, making a thorough understanding of the precursor's properties essential for innovation in drug discovery.[1]

This guide offers a comprehensive exploration of the physicochemical properties, synthesis, reactivity, and spectral characterization of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅N₃O₃ | [3] |

| Molecular Weight | 191.14 g/mol | [3][4] |

| CAS Number | 677702-36-2 | [3] |

| Appearance | Inferred to be a yellow or brown solid, similar to related nitroindazoles. | |

| Melting Point | 215 °C | [1] |

| Solubility | Predicted to be soluble in polar aprotic solvents like DMSO and DMF. | |

| PSA (Polar Surface Area) | 91.57 Ų | [4] |

Structural Elucidation through Spectroscopic Analysis

Unambiguous structural confirmation is paramount. The following spectroscopic data provides a detailed fingerprint of this compound. The ¹H and ¹³C NMR data are particularly useful for confirming the substitution pattern on the indazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra, recorded in DMSO-d₆, reveal the distinct electronic environment of each proton and carbon atom. The downfield shift of the proton at position 4 (H-4) is a key feature, influenced by the anisotropic effect of the adjacent nitro group.

Table 1: ¹H NMR Spectral Data (300 MHz, DMSO-d₆) [1]

| Proton Assignment | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Multiplicity |

|---|---|---|---|

| NH (1-H) | 14.65 | - | broad singlet |

| CHO (3-CHO) | 10.21 | - | singlet |

| H-4 | 8.86 | 2.0 | doublet |

| H-6 | 8.26 | 9.0, 2.0 | doublet of doublets |

| H-7 | 7.86 | 9.0 | doublet |

Table 2: ¹³C NMR Spectral Data (75 MHz, DMSO-d₆) [1]

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C=O (Aldehyde) | 187.2 |

| C-5 | 145.1 |

| C-3a | 143.8 |

| C-7a | 142.9 |

| C-4 | 122.0 |

| C-6 | 119.36 |

| C-7 | 117.7 |

| C-3 | 112.4 |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. The strong absorption bands corresponding to the N-H, C=O (aldehyde), and N-O (nitro group) stretches are characteristic of the molecule's structure.

Table 3: Key IR Absorption Bands (neat) [1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3330 | N-H stretching |

| 1682 | C=O (aldehyde) stretching |

| 1519 | N-O (nitro group) asymmetric stretching |

| 1342 | N-O (nitro group) symmetric stretching |

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of the molecule with high precision.

-

HRMS (ESI-) : Calculated for C₈H₄N₃O₃ [M-H]⁻: m/z 190.0253, Found: 190.0243.[1]

Synthesis, Reactivity, and Mechanistic Insights

Synthesis via Nitrosation of 5-Nitroindole

The primary synthetic route to this compound involves the nitrosation of the corresponding 5-nitroindole.[1][2] This transformation is a powerful method for converting an indole scaffold into the medicinally important indazole core.

Causality Behind Experimental Choices: From a mechanistic standpoint, the reaction proceeds through the formation of a nitrosating agent (e.g., N₂O₃ or NOCl) from sodium nitrite and acid. This agent attacks the electron-rich C3 position of the indole. Subsequent rearrangement and tautomerization lead to the indazole ring system. It has been observed that electron-deficient indoles, such as 5-nitroindole, are less reactive in this transformation.[5] Consequently, forcing conditions, specifically elevated temperatures (80 °C), are required to drive the reaction to completion and achieve a high yield.[5]

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the interplay between the aldehyde and the nitro-substituted indazole ring. The nitro group at the 5-position exerts a strong electron-withdrawing effect through both resonance and induction. This effect is effectively delocalized to the C3 position, significantly increasing the electrophilicity of the aldehyde's carbonyl carbon.[6]

This enhanced electrophilicity makes the aldehyde highly susceptible to nucleophilic attack, rendering it a versatile handle for a variety of subsequent chemical transformations, including:

-

Knoevenagel and Wittig condensations to form alkenes.[1]

-

Reductive amination to synthesize secondary amines.

-

Cyclisation reactions to build other heteroaromatic systems (e.g., oxazoles, thiazoles).[1]

Caption: Electronic effects influencing the reactivity of the title compound.

Applications in Drug Discovery

The true value of this compound lies in its application as a foundational scaffold for potent therapeutic agents. The indazole core is a privileged structure in kinase inhibitor design, and the aldehyde at C3 provides a convenient anchor point for introducing diverse side chains that can interact with the ATP-binding pocket of protein kinases. Many indazole-based inhibitors target pathways critical for tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.

Caption: Representative VEGFR signaling pathway targeted by indazole inhibitors.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from the literature and provides a self-validating system for the synthesis of this compound.[1][2]

Materials & Equipment:

-

5-Nitroindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 2 N aqueous solution

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Prepare Nitrosating Mixture: In a suitable flask, dissolve sodium nitrite (1.65 g, 24 mmol, 8 equiv.) in deionized water (4.75 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add 2 N aqueous HCl (10.5 mL, 21 mmol, 7 equiv.) to the sodium nitrite solution. Maintain the temperature at 0 °C.

-

Keep the resulting mixture under an argon atmosphere for 10 minutes, then add DMF (9 mL).

-

Prepare Substrate Solution: In a separate flask, dissolve 5-nitroindole (501 mg, 3 mmol, 1 equiv.) in DMF (9 mL).

-

Reaction: Add the 5-nitroindole solution to the nitrosating mixture at 0 °C.

-

Once the addition is complete, heat the reaction mixture to 80 °C and stir under an argon atmosphere for 6 hours.

-

Workup: After 6 hours, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary to yield the pure this compound.

Stability and Storage

As an aromatic aldehyde, this compound is susceptible to oxidation to the corresponding carboxylic acid, particularly when exposed to air. Nitroaromatic compounds can also be sensitive to light. For long-term integrity, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark place (2-8 °C is recommended).

Conclusion

This compound is a compound of significant strategic importance. Its well-defined physicochemical and spectral properties, combined with a robust synthetic protocol, make it a reliable and versatile intermediate. The enhanced electrophilicity of its aldehyde group, a direct consequence of the electronic effects of the 5-nitro substituent, provides a reactive handle for extensive chemical diversification. For researchers in medicinal chemistry and drug development, a comprehensive understanding of this key building block is essential for the rational design and synthesis of the next generation of targeted therapeutics, particularly in the field of kinase inhibition.

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

A Senior Application Scientist's Technical Guide to 5-Nitro-1H-indazole-3-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of 5-nitro-1H-indazole-3-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure, forming the core of several marketed kinase inhibitors. The presence of a nitro group and a reactive aldehyde moiety makes this compound a particularly valuable precursor for the synthesis of diverse compound libraries aimed at drug discovery. This document covers the compound's identification, physicochemical properties, a field-proven synthesis protocol with mechanistic insights, and its applications, grounded in authoritative references.

Introduction: The Strategic Importance of the Indazole Scaffold

The 1H-indazole ring system is a cornerstone of modern medicinal chemistry, largely because it acts as a bioisostere of indole. The arrangement of its two nitrogen atoms provides unique hydrogen bond donor and acceptor capabilities, facilitating potent and selective interactions within the hydrophobic pockets of proteins, particularly kinases. This strategic advantage has led to the successful development of several blockbuster drugs where the indazole core is paramount, including the tyrosine kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®).

The functionalization of the indazole ring at the C3 position is a critical strategy for elaborating molecular complexity and modulating pharmacological activity.[1] 1H-indazole-3-carbaldehyde derivatives are ideal intermediates for this purpose. The aldehyde group is a versatile functional handle that can be readily transformed into a wide array of other functionalities, such as alkenes (via Wittig or Knoevenagel reactions), secondary alcohols, amines, and various heterocyclic systems through cyclization reactions.[2] The 5-nitro substituent further enhances the synthetic utility and influences the electronic properties of the entire molecule.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of reproducible science.

Nomenclature and CAS Number

-

Systematic (IUPAC) Name : this compound

-

Molecular Formula : C₈H₅N₃O₃

-

Molecular Weight : 191.14 g/mol

-

CAS Number : A specific CAS Registry Number for this compound is not consistently reported in major public databases. It is critical to distinguish it from its indole analog, 5-nitro-1H-indole-3-carbaldehyde , which is assigned CAS Number 6625-96-3 .[3][4][5][6] Researchers should exercise caution during procurement and literature searches to ensure they are working with the correct indazole scaffold.

Chemical Structure

The structure of this compound, featuring the indazole bicycle, a C3-aldehyde, and a C5-nitro group, is depicted below.

A placeholder for a proper chemical structure image and SMILES string.

Physicochemical and Spectroscopic Data

The following data has been compiled from peer-reviewed literature and provides the basis for quality control and structural confirmation.[7]

| Property | Data | Source |

| Appearance | White solid | [7] |

| Melting Point | 215 °C | [8] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm): 14.65 (brs, 1H, NH), 10.21 (s, 1H, CHO), 8.86 (d, J=2.0 Hz, 1H, H-4), 8.26 (dd, J=9.0, 2.0 Hz, 1H, H-6), 7.86 (d, J=9.0 Hz, 1H, H-7) | [8] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ (ppm): 187.2, 145.1, 143.8, 142.9, 122.0, 119.36, 117.7, 112.4 | [8] |

| IR (neat) | ν (cm⁻¹): 3330 (N-H), 1682 (C=O), 1519, 1342 (NO₂) | [8] |

| HRMS (ESI-) | m/z [M-H]⁻: Calculated for C₈H₄N₃O₃⁻: 190.0253; Found: 190.0243 | [8] |

Chemical Reactivity: An Electronically Activated Synthon

From a senior scientist's perspective, why a molecule behaves the way it does is more important than just observing its reactions. The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the 5-nitro group.

Causality : The nitro group at the 5-position exerts a strong electron-withdrawing effect through both resonance and induction. Its position is analogous to a para substituent relative to the C3-aldehyde. This electronic pull is effectively transmitted through the conjugated bicyclic system, significantly increasing the partial positive charge (electrophilicity) on the aldehyde's carbonyl carbon.[9]

Consequence : This heightened electrophilicity makes the aldehyde exceptionally susceptible to nucleophilic attack. It is predicted to be more reactive than its 6-nitro isomer, where the resonance effect is less direct.[9] This enhanced reactivity is a desirable trait for a synthetic building block, often allowing for milder reaction conditions and broader substrate scope in subsequent transformations.

Field-Proven Synthesis Protocol

The most reliable method to access this key intermediate is through the nitrosation of the corresponding indole, a reaction that involves an oxidative ring expansion. The following protocol is adapted from a peer-reviewed, optimized procedure.[7]

Reaction Scheme : 5-Nitroindole → this compound

Step-by-Step Methodology

-

Preparation of Nitrosating Agent : In a flask equipped with a magnetic stirrer and under an argon atmosphere, add sodium nitrite (NaNO₂, 1.65 g, 24 mmol, 8 equiv.) to deionized water (4.75 mL). Cool the solution to 0 °C in an ice bath. Slowly add 2 N HCl (10.5 mL, 21 mmol, 7 equiv.) to the stirred solution.

-

Scientific Rationale : This in-situ generation of nitrous acid (HNO₂) under controlled temperature minimizes its decomposition. The excess equivalents are crucial for driving the reaction with the relatively electron-poor nitroindole substrate.

-

-

Solvent Addition : After stirring for 10 minutes at 0 °C, add dimethylformamide (DMF, 9 mL) to the nitrosating mixture.

-

Substrate Addition (Reverse Addition) : In a separate flask, dissolve 5-nitro-indole (501 mg, 3 mmol, 1 equiv.) in DMF (9 mL). Add this solution to the prepared nitrosating mixture at 0 °C.

-

Scientific Rationale : This "reverse addition" technique, where the indole is added to the nitrosating agent, is a self-validating system. It maintains a low concentration of the indole relative to the nitrosating agent, which is critical to suppress undesired side reactions like dimerization.

-

-

Reaction Execution : Heat the reaction mixture to 80 °C and stir under argon for 6 hours.

-

Scientific Rationale : Electron-deficient indoles, such as 5-nitroindole, are less reactive in this transformation. The elevated temperature is required to provide sufficient activation energy for the reaction to proceed to completion in a reasonable timeframe.[9]

-

-

Work-up and Isolation : After cooling to room temperature, extract the mixture three times with ethyl acetate (EtOAc). Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification : The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Applications in Drug Development

The true value of this compound lies in its potential as a precursor to high-value, biologically active molecules. The indazole scaffold is a proven pharmacophore, and this specific derivative offers multiple points for diversification.[10]

-

Kinase Inhibitors : The primary application is in the synthesis of novel kinase inhibitors. The aldehyde can be used in reductive amination reactions to install various amine side chains, or in condensation reactions to build more complex heterocyclic systems, targeting the ATP-binding sites of kinases implicated in cancer and inflammatory diseases.

-

Antimicrobial and Antiprotozoal Agents : The nitro-heterocycle motif is a classic feature in antimicrobial drug design. The aldehyde can be converted into hydrazones or other derivatives, which have shown promise as antibacterial, antifungal, and antileishmanial agents.[10]

-

Molecular Probes : The indazole core can exhibit fluorescent properties.[11] Derivatization of the aldehyde allows for the attachment of linkers or biomolecules, enabling the creation of custom probes for biochemical research and imaging applications.

Conclusion

This compound is more than just a chemical; it is a strategic starting material for innovation in drug discovery. Its enhanced electronic properties make it a highly reactive and versatile intermediate. The robust synthesis protocol, grounded in a clear understanding of reaction mechanisms, allows for its reliable production. For researchers in oncology, infectious diseases, and beyond, this compound represents a key entry point for the development of next-generation therapeutics built upon the privileged indazole scaffold.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-nitro-1H-indole-3-carbaldehyde | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

solubility and stability of 5-nitro-1H-indazole-3-carbaldehyde

An In-depth Technical Guide to the Solubility and Stability of 5-nitro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[1][2] A comprehensive understanding of its physicochemical properties, specifically its solubility and stability, is fundamental for optimizing reaction conditions, purification processes, formulation development, and ensuring the integrity of analytical data. This guide provides a detailed exploration of the theoretical and practical aspects of the , offering field-proven insights and robust experimental protocols for its characterization.

Introduction: The Role of Physicochemical Properties in Drug Development

In the realm of drug discovery and development, the physicochemical characteristics of a molecule are as crucial as its biological activity. Properties such as solubility and stability directly impact a compound's bioavailability, manufacturability, and shelf-life. For a key building block like this compound, a thorough understanding of these parameters is essential for its effective application. The indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors, and the nitro and carbaldehyde functionalities provide avenues for diverse chemical modifications.[1][3] However, these same functional groups also influence the molecule's solubility and susceptibility to degradation. This guide will delve into the critical aspects of solubility and stability, providing a framework for the systematic evaluation of this important synthetic intermediate.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and semi-quantitative prediction can be made based on its molecular structure and by drawing parallels with the closely related isomer, 6-nitro-1H-indazole-3-carbaldehyde.[4]

The molecule's structure features a polar indazole ring with a hydrogen bond donor (N-H), a hydrogen bond acceptor (the second nitrogen), and two strongly electron-withdrawing and polar groups: the nitro group and the carbaldehyde group. These features suggest a moderate to good solubility in polar aprotic solvents. The aromatic nature of the bicyclic system may also allow for some solubility in certain nonpolar solvents through pi-pi stacking interactions.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions and the potential for hydrogen bonding are expected to facilitate dissolution.[4] |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of hydrogen bond donors and acceptors suggests some affinity for protic solvents, though the overall aromatic character may limit high solubility, especially in water.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The moderate polarity of these solvents can effectively solvate molecules with both polar and nonpolar characteristics.[4] |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate's moderate polarity is likely to allow for reasonable dissolution.[4] |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions between the aromatic rings of the compound and the solvent may contribute to some degree of solubility.[4] |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The significant polarity of the molecule is unlikely to be overcome by the weak van der Waals forces of nonpolar aliphatic solvents.[4] |

Experimental Determination of Solubility

To obtain precise solubility data, the isothermal shake-flask method is a widely accepted and robust technique.[4]

Isothermal Shake-Flask Protocol

This protocol provides a step-by-step method for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Determine the concentration of the dissolved compound by comparing the analytical response to a standard curve prepared with known concentrations of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

Stability of this compound and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, which is critical for developing stability-indicating analytical methods.[5][6] The stability of this compound is influenced by its functional groups: the indazole ring, the aldehyde, and the nitro group.

Potential Degradation Pathways:

-

Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid (5-nitro-1H-indazole-3-carboxylic acid).[7]

-

Photodegradation: Indazole derivatives can undergo phototransposition to form benzimidazoles, especially under UV irradiation.[8]

-

Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, although the indazole ring is generally stable. The stability is likely to be pH-dependent.[7][8]

-

Thermal Degradation: High temperatures can lead to thermal decomposition.[8]

Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions, in accordance with ICH guidelines.[5]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, acetonitrile, and methanol

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC-UV and LC-MS systems

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a set time.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently if no degradation is observed.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-UV method to quantify the remaining parent compound and detect degradation products.

-

Use LC-MS to identify the mass of the degradation products and aid in their structural elucidation.[9]

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Propose degradation pathways based on the identified products.

-

Workflow for Forced Degradation Studies

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Effects of the Nitro Group in 5-Nitro-1H-indazole-3-carbaldehyde

Abstract

5-Nitro-1H-indazole-3-carbaldehyde stands as a pivotal intermediate in medicinal chemistry, primarily owing to the unique electronic landscape crafted by its substituent groups. The indazole scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors, and the strategic placement of the nitro and carbaldehyde functionalities provides crucial handles for synthetic diversification. This guide offers an in-depth analysis of the electronic effects governed by the nitro group at the C-5 position, exploring how these effects modulate the chemical reactivity of the carbaldehyde at the C-3 position. We will dissect the interplay of inductive and resonance effects, corroborate theoretical principles with spectroscopic and computational data, and provide actionable experimental protocols for the synthesis and further investigation of this versatile molecule.

The Theoretical Framework: Unpacking the Electronic Contributions

The reactivity and properties of this compound are not merely the sum of its parts, but rather a complex interplay between the electron-donating and withdrawing characteristics of the indazole ring system and its powerful substituents.

The Dominant Electron-Withdrawing Nature of the Nitro Group

The nitro group (-NO₂) is one of the most potent electron-withdrawing groups in organic chemistry, a property that stems from two distinct electronic mechanisms.[1][2]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom through the sigma (σ) bond framework. This effect polarizes the entire molecule, reducing electron density throughout the aromatic system.[3]

-

Mesomeric (Resonance) Effect (-M): The nitro group can actively participate in resonance, delocalizing π-electrons from the indazole ring onto its own oxygen atoms.[3] This effect is particularly pronounced when the nitro group is in a position that allows for direct conjugation with the rest of the π-system.

In this compound, the nitro group at the 5-position is in a para-like relationship to the C-3 position through the heterocyclic ring system.[4] This geometric arrangement permits a powerful resonance-based withdrawal of electron density, significantly influencing the aldehyde group's reactivity.

Caption: Resonance delocalization in the 5-nitroindazole system.

The Aldehyde Group and the Indazole Core

The aldehyde group (-CHO) at the C-3 position is also electron-withdrawing, primarily through resonance, rendering its carbonyl carbon highly electrophilic. The indazole core itself is a bicyclic heteroaromatic system with a complex electron distribution. The combination of these features creates a molecule primed for specific chemical transformations.

Experimental and Computational Corroboration

Theoretical predictions of electronic effects must be validated through empirical data. Spectroscopic analysis and computational modeling provide powerful insights into the electron distribution and reactivity of this compound.

Spectroscopic Evidence

A comparative analysis with the isomeric 6-nitro-1H-indazole-3-carbaldehyde is particularly instructive. In the 6-nitro isomer, the nitro group is in a meta-like position relative to the C-3 aldehyde, where the resonance effect is less direct.[4]

Table 1: Comparative Spectroscopic Data

| Property | This compound | 6-Nitro-1H-indazole-3-carbaldehyde | Rationale for Comparison |

|---|---|---|---|

| ¹³C NMR (Carbonyl) | 187.2 ppm[5][6] | 187.7 ppm[7] | The chemical shift of the carbonyl carbon reflects its electrophilicity. A more downfield shift suggests greater electron deficiency. |

| ¹H NMR (Aldehyde) | 10.21 ppm[5][6] | 10.22 ppm[7] | The proton chemical shift provides information about the local electronic environment. |

| ¹H NMR (Aromatic) | H4: 8.86 (d), H6: 8.26 (dd), H7: 7.86 (d)[5][6] | H5: 8.13 (dd), H7: 8.29 (dd), H4: 8.57 (d)[7] | Protons ortho and para to the nitro group are expected to be significantly deshielded and shifted downfield. |

| IR (C=O Stretch) | 1682 cm⁻¹[5][6] | N/A | A higher stretching frequency typically correlates with a stronger, more polarized C=O bond, indicating greater electrophilicity. |

Analysis of Spectroscopic Data: The ¹H NMR data clearly shows significant downfield shifts for protons on the benzene ring portion of the indazole, consistent with the strong electron-withdrawing effect of the nitro group. Interestingly, the carbonyl carbon chemical shift is slightly less downfield in the 5-nitro isomer compared to the 6-nitro isomer.[5][6][7] While counterintuitive to the prediction that the 5-nitro isomer should be more electrophilic, this highlights that direct correlation of ¹³C NMR shifts to reactivity can be complex in heteroaromatic systems where multiple factors, including anisotropic effects, are at play. The ultimate arbiter of reactivity remains kinetic studies.

Predicted Reactivity

Based on fundamental electronic principles, the more effective resonance delocalization of the nitro group's electron-withdrawing effect from the 5-position is predicted to make the C-3 aldehyde more electrophilic and thus more reactive towards nucleophiles compared to the 6-nitro isomer.[4] This is because the negative charge in the tetrahedral intermediate and the transition state leading to it can be more effectively stabilized through resonance.

Caption: Positional effects on aldehyde electrophilicity.

Synthesis and Experimental Protocols

The reliable synthesis of this compound is crucial for its use in research and development. The nitrosation of the corresponding indole is an efficient and widely reported method.[5][6]

Synthesis via Nitrosation of 5-Nitroindole

This procedure involves the acid-catalyzed nitrosation of 5-nitroindole, which undergoes a ring-opening and subsequent recyclization to form the indazole product. Electron-poor indoles, such as the 5-nitro derivative, require elevated temperatures for the reaction to proceed to completion.[5]

Caption: Workflow for the synthesis of the title compound.

Detailed Protocol:

-

Reagents: 5-nitroindole (1.0 equiv.), Sodium nitrite (NaNO₂, 8.0 equiv.), 2N Hydrochloric Acid (7.0 equiv.), Deionized Water, Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Brine.

-

Step 1: Preparation of Nitrosating Agent: In a flask maintained at 0°C under an inert atmosphere (e.g., Argon), slowly add 2N HCl (10.5 mL, 21 mmol) to a solution of sodium nitrite (1.65 g, 24 mmol) in deionized water (4.75 mL). Stir for 10 minutes, then add DMF (9 mL).[5]

-

Step 2: Reaction Initiation: Prepare a solution of 5-nitroindole (501 mg, 3 mmol) in DMF (9 mL). Add this solution to the nitrosating mixture at 0°C.[5]

-

Step 3: Reaction Progression: Heat the reaction mixture to 80°C and stir under argon for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Step 4: Workup and Extraction: Upon completion, cool the mixture and extract three times with ethyl acetate. Combine the organic layers and wash with brine.

-

Step 5: Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.[5]

Proposed Protocol for Kinetic Reactivity Studies

To empirically validate the predicted higher reactivity of the 5-nitro isomer, a comparative kinetic study is proposed.

Objective: To determine and compare the second-order rate constants for the reaction of 5-nitro- and 6-nitro-1H-indazole-3-carbaldehyde with a model nucleophile (e.g., piperidine) via UV-Vis spectrophotometry.

Caption: Workflow for comparative reactivity analysis.

Methodology:

-

Preparation: Prepare stock solutions of this compound, 6-nitro-1H-indazole-3-carbaldehyde, and the chosen nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile).

-

Wavelength Determination: Identify a wavelength (λ_max) where the product of the reaction (e.g., an enamine intermediate) absorbs strongly, and the starting materials absorb weakly.

-

Kinetic Run: In a thermostatted cuvette, add a solution of one of the indazole isomers. Use a large excess of the nucleophile to ensure pseudo-first-order conditions.

-

Data Acquisition: Initiate the reaction by injecting the nucleophile solution, mix rapidly, and immediately begin recording the change in absorbance over time.

-

Analysis: Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of the resulting linear plot will be -k_obs.

-

Calculation: The second-order rate constant (k₂) is calculated as k_obs / [Nucleophile].

-

Comparison: Repeat the experiment under identical conditions for the other isomer and compare the calculated k₂ values. The isomer with the larger k₂ is more reactive.

Implications for Drug Development

Understanding the electronic properties of this compound is paramount for its strategic use in drug discovery.

-

Gateway for Diversification: The enhanced electrophilicity of the aldehyde group makes it an excellent site for nucleophilic addition reactions. It can be readily converted into amines via reductive amination, imines, oximes, hydrazones, or alcohols, providing a rapid route to generate a library of diverse 3-substituted indazoles for screening.[7]

-

Modulation of Pharmacokinetics: The nitro group, while a powerful electronic modulator, can also be a liability in drug candidates due to potential metabolic reduction to toxic species.[8] However, it can also be used as a handle itself, as it can be reduced to an amine, providing another point for derivatization.

-

Scaffold for Bioactive Molecules: As a precursor, this molecule is valuable for synthesizing compounds targeting various biological pathways. The indazole core is a privileged structure, and the ability to fine-tune reactivity through substitution is a key tool for medicinal chemists.[7][9]

Conclusion

The nitro group in this compound exerts a profound influence on the molecule's electronic structure and chemical reactivity. Through a combination of strong inductive and resonance effects, it significantly enhances the electrophilicity of the C-3 carbaldehyde, a feature that can be rationally exploited in the synthesis of novel, biologically active compounds. While spectroscopic data provides a foundational understanding, kinetic studies are essential to definitively quantify the reactivity differences between positional isomers. For the drug development professional, this molecule is not just a chemical intermediate, but a versatile platform for innovation, offering multiple avenues for modification in the quest for next-generation therapeutics.

References

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro compound - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Predicted Reactivity of 5-Nitro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Nitro-1H-indazole-3-carbaldehyde

The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its role as a bioisostere of indole and its capacity to form critical hydrogen bonds within the active sites of proteins.[1][2][3] This has led to the development of several blockbuster kinase inhibitor drugs, such as axitinib and pazopanib, which feature a 3-substituted indazole core.[1] Central to the synthesis of these complex molecules are versatile intermediates like this compound. The aldehyde functionality at the C3 position serves as a synthetic linchpin for a multitude of chemical transformations, while the nitro group at the C5 position profoundly influences the molecule's electronic properties and reactivity.[1][2]

This guide provides a detailed scientific analysis of the predicted reactivity of this compound. By dissecting its molecular architecture and the interplay of its functional groups, we aim to offer field-proven insights into its chemical behavior, empowering researchers to leverage this key building block for the rational design and synthesis of novel therapeutic agents.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the electronic contributions from its three key components: the indazole ring, the C3-aldehyde, and the C5-nitro group.

-

Indazole Core: A bicyclic heteroaromatic system that provides the foundational structure.

-

Aldehyde Group (-CHO): An electron-withdrawing group that imparts significant electrophilic character to the carbonyl carbon.

-

Nitro Group (-NO₂): A powerful electron-withdrawing group that operates through both inductive (-I) and resonance (-M) effects.

The strategic placement of the nitro group at the 5-position is crucial. This position is electronically analogous to the para position in a benzaldehyde system relative to the C3-aldehyde.[4] This spatial relationship allows for potent resonance delocalization of the electron-withdrawing effect across the bicyclic system, directly onto the C3-carbonyl group.[4] This effect dramatically increases the partial positive charge (δ+) on the aldehyde carbon, making it a highly activated site for nucleophilic attack.[4]

The resonance structures below illustrate this electron delocalization, which is fundamental to understanding the molecule's heightened reactivity compared to other isomers, such as 6-nitro-1H-indazole-3-carbaldehyde, where the resonance effect is less direct.[4]

Caption: Resonance showing electron withdrawal by the C5-nitro group, increasing the electrophilicity of the C3-aldehyde.

Predicted Chemical Reactivity

The electronic architecture of this compound dictates a clear hierarchy of reactive sites.

Primary Reactive Center: The Electrophilic Aldehyde

The most significant pathway for reactivity is the nucleophilic attack on the highly electron-deficient carbonyl carbon.[4] The enhanced electrophilicity predicts high yields and favorable kinetics for a range of classical aldehyde transformations.

-

Wittig and Knoevenagel Reactions: Conversion of the aldehyde to alkenes, providing a scaffold for further functionalization.[1][2][5]

-

Reductive Amination: A crucial transformation for introducing amine functionalities, common in kinase inhibitors, by reacting the aldehyde with an amine in the presence of a reducing agent.[6]

-

Condensation Reactions: Formation of imines, oximes, and hydrazones through reaction with primary amines, hydroxylamine, or hydrazine derivatives, respectively.

-

Organometallic Additions: Reaction with Grignard or organolithium reagents to form secondary alcohols.

Secondary Reactive Center: The Indazole N-H Proton

The proton on the indazole nitrogen (N1) is acidic and can be readily removed by a suitable base. This allows for subsequent N-functionalization.

-

N-Alkylation/Arylation: Introduction of various substituents at the N1 position.

-

Reaction with Formaldehyde: Studies on nitro-substituted indazoles show that reaction with formaldehyde in acidic solution leads to the formation of (1H-indazol-1-yl)methanol derivatives, indicating a preference for substitution at the N1 position.[7][8]

Tertiary Reactivity: The Nitro Group and Aromatic Ring

-

Nitro Group Reduction: The nitro group is a versatile functional handle. It can be selectively reduced to an amine (-NH₂) using standard conditions (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This transformation is synthetically valuable, converting a strongly deactivating group into a strongly activating one and providing a key site for diversification in drug discovery programs.

-

Electrophilic Aromatic Substitution (EAS): The indazole ring is severely deactivated by the combined electron-withdrawing effects of the C3-aldehyde and the C5-nitro group. Therefore, EAS reactions on the benzene portion of the ring are predicted to be extremely difficult and would require forcing conditions, likely leading to low yields and side reactions.

Data Presentation: Summary of Predicted Reactivity

| Site | Functional Group | Predicted Reactivity | Common Reactions |

| C3-Carbonyl | Aldehyde | Highly Electrophilic | Nucleophilic Addition (Wittig, Knoevenagel, Reductive Amination) |

| N1-Hydrogen | Amine (in heterocycle) | Acidic Proton | Deprotonation followed by N-Alkylation/N-Arylation |

| C5-Nitro Group | Nitro | Reducible | Reduction to Amine (e.g., with SnCl₂) |

| Aromatic Ring | Benzene Ring | Highly Deactivated | Electrophilic Aromatic Substitution is unfavorable |

Synthesis and Experimental Protocols

Synthesis of this compound via Nitrosation

The most efficient and widely reported method for synthesizing 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor.[1][3][9] This reaction proceeds through a multistep pathway involving nitrosation at the C3 position of the indole, rearrangement to an oxime, water-mediated ring opening, and subsequent cyclization to form the indazole ring.[1][10] For electron-deficient indoles like 5-nitroindole, specific conditions are required to achieve good yields and minimize the formation of dimeric side products.[2][10]

Caption: Workflow for the synthesis of this compound from 5-nitroindole.

Experimental Protocol: Synthesis from 5-Nitroindole

This protocol is adapted from the optimized procedure reported by T.J. Caggiano et al. for electron-deficient indoles.[1]

Materials:

-

5-Nitroindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2N aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas supply

Procedure:

-

Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve sodium nitrite (1.65 g, 24 mmol, 8 equiv.) in deionized water (4.75 mL) and cool the solution to 0°C using an ice bath.

-

Slowly add 2N HCl (10.5 mL, 21 mmol, 7 equiv.) to the stirred sodium nitrite solution at 0°C.

-

After the addition is complete, allow the mixture to stir under argon for 10 minutes. Then, add DMF (9 mL).[1]

-

Indole Addition: In a separate flask, dissolve 5-nitroindole (501 mg, 3 mmol, 1 equiv.) in DMF (9 mL).

-

Add the 5-nitroindole solution to the prepared nitrosating agent at 0°C.[1]

-

Reaction: Remove the ice bath and heat the reaction mixture to 80°C. Stir vigorously under an argon atmosphere for 6 hours.[1]

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.

| Technique | Data | Source |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 14.65 (brs, 1H), 10.21 (s, 1H), 8.86 (d, J = 2.0 Hz, 1H), 8.26 (dd, J = 9.0 Hz, J = 2.0 Hz, 1H), 7.86 (d, J = 9.0, 1H) | [10] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 187.2, 145.1, 143.8, 142.9, 122.0, 119.36, 117.7, 112.4 | [10] |

| HRMS (ESI-) | Calculated for C₈H₄N₃O₃ [M - H]⁻ m/z 190.0253, Found: 190.0243 | [10] |

Conclusion

This compound is a highly valuable and reactive intermediate for organic synthesis and drug development. Its reactivity is dominated by the electrophilic nature of the C3-aldehyde, which is significantly enhanced by the strong, resonance-coupled electron-withdrawing effect of the C5-nitro group. This predictable reactivity makes it an ideal substrate for a wide range of nucleophilic addition and condensation reactions. Furthermore, the presence of the N-H proton and the reducible nitro group provides additional handles for molecular diversification. A thorough understanding of this electronic landscape, as detailed in this guide, is paramount for its effective application in the synthesis of complex, biologically active molecules.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 5-nitro-1H-indazole-3-carbaldehyde

Abstract

5-nitro-1H-indazole-3-carbaldehyde is a pivotal building block in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active agents, including kinase inhibitors. Its synthesis is a topic of significant interest for researchers in drug development. This guide provides an in-depth analysis of the key chemical intermediates and strategic synthetic pathways leading to this valuable molecule. We will dissect two primary synthetic philosophies: the direct ring transformation of a nitroindole precursor and the sequential functionalization of a pre-formed 5-nitroindazole scaffold. This document emphasizes the underlying chemical principles, explains the rationale behind experimental choices, and provides detailed protocols for the synthesis of the critical intermediates, thereby offering a comprehensive resource for both research and process development professionals.

Strategic Overview of Synthetic Pathways

The synthesis of this compound is not achievable through direct formylation of the 5-nitroindazole core using standard methods like the Vilsmeier-Haack reaction. The electronic nature of the indazole ring system renders the C3 position resistant to such electrophilic substitution.[1][2] Consequently, synthetic chemists have devised more nuanced strategies that can be broadly categorized into two effective approaches.

Route A: Nitrosative Ring Expansion of 5-Nitroindole. This elegant one-pot transformation directly converts a readily available indole precursor into the target indazole-3-carbaldehyde. It is often the most efficient route in terms of step economy.

Route B: C3-Functionalization of 5-Nitroindazole. This classical approach involves the initial construction of the 5-nitroindazole core, followed by the introduction or modification of a functional group at the C3 position to yield the desired aldehyde. This route offers modularity, allowing for the synthesis of various C3-substituted analogs from a common intermediate.

The following diagram illustrates these divergent strategic approaches.

Caption: Divergent synthetic strategies to this compound.

Route A: The Direct Approach via Nitrosation of 5-Nitroindole

This pathway stands out for its efficiency, directly assembling the target molecule from a 5-nitroindole precursor through a fascinating ring-expansion mechanism.

Key Intermediate: 5-Nitroindole

5-Nitroindole is the cornerstone of this route. Its selection as a starting material is predicated on the well-established chemistry of indole nitrosation, which, under acidic conditions, leads to a clever rearrangement to the indazole-3-carbaldehyde scaffold.

The Nitrosation Reaction: Mechanism and Rationale

The transformation of an indole to an indazole-3-carboxaldehyde is a multi-step process initiated by the electrophilic attack of a nitrosonium ion equivalent (generated from sodium nitrite and acid) at the electron-rich C3 position of the indole ring.[3]

Mechanism Rationale:

-

Nitrosation: The reaction begins with the formation of an unstable 3-nitrosoindole intermediate.

-

Tautomerization & Ring Opening: This intermediate tautomerizes to an oxime, which facilitates the addition of water to the C2 position. This triggers a cleavage of the C2-C3 bond, opening the pyrrole ring to form an o-aminoaryl oxime derivative.

-

Recyclization: The terminal nitrogen of the opened chain then undergoes intramolecular cyclization by attacking the ortho-amino group, which, after dehydration, forms the stable pyrazole ring of the indazole system, yielding the final aldehyde product.[3]

This method is particularly effective for electron-deficient indoles, such as 5-nitroindole, although it may require elevated temperatures to achieve a satisfactory reaction rate.[2]

Experimental Protocol: Synthesis of this compound from 5-Nitroindole

The following protocol is adapted from an optimized procedure that minimizes side reactions.[3]

Materials:

-

5-Nitroindole

-

Sodium nitrite (NaNO₂)

-

2 N Hydrochloric acid (HCl)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Prepare Nitrosating Mixture: In a reaction flask equipped with a stirrer and under an argon atmosphere, dissolve sodium nitrite (1.65 g, 24 mmol, 8 equiv.) in 4.75 mL of deionized water. Cool the solution to 0 °C.

-

Slowly add 10.5 mL of 2 N aqueous HCl (21 mmol, 7 equiv.) to the cold nitrite solution. Keep the mixture under argon for 10 minutes, then add 9 mL of DMF.

-

Prepare Substrate Solution: In a separate flask, dissolve 5-nitroindole (501 mg, 3 mmol, 1 equiv.) in 9 mL of DMF.

-

Reaction: Add the 5-nitroindole solution to the nitrosating mixture at 0 °C.

-

After the addition is complete, heat the reaction mixture to 80 °C and stir under argon for 6 hours.

-

Work-up: Cool the mixture to room temperature and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel to obtain this compound.

Caption: Workflow for the nitrosation of 5-nitroindole.

Route B: Stepwise Synthesis via C3-Functionalization

This classical strategy relies on the synthesis and subsequent modification of the central intermediate, 5-nitroindazole.

Key Intermediate: 5-Nitroindazole

5-Nitroindazole is the lynchpin of this synthetic route. Its robust bicyclic structure allows for selective functionalization at the C3 position. Several reliable methods exist for its preparation.

Synthesis of the 5-Nitroindazole Core

The choice of starting material for the 5-nitroindazole core depends on commercial availability and scalability. Two common, validated protocols are presented below.

| Starting Material | Reagents | Key Transformation | Yield | Reference |

| 2-Methyl-4-nitroaniline | Acetic acid, Sodium nitrite | Diazotization & Cyclization | Quantitative | [4] |

| 2-Fluoro-5-nitrobenzaldehyde | Hydrazine hydrate, DMF | Condensation & Cyclization | High | [4] |

Experimental Protocol 1: From 2-Methyl-4-nitroaniline [4]

-

Dissolve 2-methyl-4-nitroaniline (1.96 mmol) in acetic acid and cool to 0 °C.

-

Add a solution of sodium nitrite (1.96 mmol) in water dropwise.

-

Allow the reaction to stir at room temperature for 72 hours.

-

Concentrate the mixture and perform a standard aqueous work-up with ethyl acetate to isolate 5-nitro-1H-indazole.

Experimental Protocol 2: From 2-Fluoro-5-nitrobenzaldehyde [4]

-

Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF at room temperature (23 °C).

-

Add hydrazine hydrate (3.0 mmol) dropwise.

-

Stir the mixture at the same temperature for 2 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate to isolate pure 5-nitroindazole.

Caption: Synthetic entry points to the 5-nitroindazole core intermediate.

Pathways from 5-Nitroindazole to the C3-Aldehyde

Once 5-nitroindazole is obtained, the challenge lies in introducing the formyl group at the C3 position. This is typically achieved by installing a precursor functional group that can be chemically converted to an aldehyde.

A common strategy in heterocyclic chemistry is to install a methyl group, which can then be oxidized to an aldehyde.

-

Key Intermediate: 3-Methyl-5-nitro-1H-indazole. This intermediate can be synthesized via cyclization of an appropriate precursor, such as a substituted 2-aminoacetophenone.

-

Causality of Oxidation: The methyl group at the C3 position of the indazole ring is activated, analogous to a benzylic methyl group, making it susceptible to oxidation. The Riley oxidation , using selenium dioxide (SeO₂), is a classic and effective method for converting such activated methyl groups directly to aldehydes.[5][6] While the electron-withdrawing nitro group can deactivate the system, modified conditions using SeO₂ with a co-oxidant like tert-butyl hydroperoxide can be effective for less reactive substrates.[7]

Introducing a halogen at C3 provides a versatile handle for subsequent carbon-carbon bond formation.

-

Key Intermediate: 3-Bromo-5-nitro-1H-indazole. This intermediate is readily prepared by direct bromination of 5-nitroindazole.

-

Experimental Protocol: Synthesis of 3-Bromo-5-nitro-1H-indazole [8]

-

Dissolve 5-nitro-1H-indazole (50 g) in N,N-dimethylformamide (500 mL) under a nitrogen atmosphere and cool to -5 °C.

-

Slowly add bromine (55.8 g) dropwise, maintaining the temperature between 0 and -5 °C.

-

After addition, warm the mixture to 35-40 °C and hold for 11 hours.

-

The product is isolated via a work-up procedure involving filtration and washing, yielding the bromo-derivative with high purity and yield (95%).[8]

-

-

Causality of Conversion: The bromo-intermediate can be converted to the aldehyde through several standard organometallic transformations. A common approach involves a halogen-metal exchange (e.g., using n-butyllithium or a Grignard reagent) to form a nucleophilic C3-anion, which is then trapped with a formylating agent like DMF.

This route involves the synthesis of a C3-ester, which is a stable and readily purified intermediate that can be selectively reduced to the aldehyde.

-

Key Intermediate: Methyl 5-nitro-1H-indazole-3-carboxylate. This ester can be prepared from the corresponding carboxylic acid.[9]

-

Experimental Protocol: Synthesis of the Methyl Ester [9]

-

Suspend 5-nitroindazole-3-carboxylic acid (38.64 mmol) in methanol (80 cm³).

-

Add concentrated sulfuric acid (19.323 mmol) dropwise below 10 °C.

-

Reflux the mixture for 6 hours.

-

Cool the reaction and pour it onto crushed ice. The precipitated product is filtered and recrystallized from ethanol to afford the methyl ester (64% yield).[9]

-

-

Causality of Reduction: The ester can be selectively reduced to the aldehyde using sterically hindered reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. The mechanism involves the formation of a stable tetrahedral intermediate which, upon acidic or aqueous workup, collapses to the aldehyde, preventing over-reduction to the alcohol.

Summary and Field Insights

Choosing the optimal synthetic route depends on several factors including starting material cost, scalability, and the desired purity of the final product.

| Route | Key Intermediate(s) | Advantages | Disadvantages | Best Suited For |

| A: Nitrosation | 5-Nitroindole | High step economy, direct | Requires careful control of reaction conditions to avoid side products | Rapid, discovery-phase synthesis; large-scale production if optimized |

| B: C3-Functionalization | 5-Nitroindazole, various C3-precursors | Modular, allows for analog synthesis, uses well-established reactions | Longer synthetic sequence | Process development, library synthesis, situations where 5-nitroindole is unavailable or costly |

From a process chemistry perspective, the nitrosation of 5-nitroindole (Route A) is highly attractive due to its convergence and brevity.[3][10] However, the multi-step functionalization approach (Route B) offers greater flexibility. The pathway through the 3-bromo intermediate is particularly powerful, as the halogen provides a branching point for introducing a wide variety of functionalities beyond just the aldehyde, making it ideal for medicinal chemistry programs exploring structure-activity relationships.

Conclusion

The synthesis of this compound is a well-elucidated area of organic chemistry, with several viable pathways available to the practicing scientist. The key to successful synthesis lies in the strategic selection and preparation of critical intermediates. The direct nitrosation of 5-nitroindole offers an elegant and efficient route, while the stepwise functionalization of the 5-nitroindazole core provides a robust and versatile platform for both targeted synthesis and analog development. This guide has detailed the chemistry and protocols associated with these key intermediates, providing a solid foundation for researchers to make informed decisions in their synthetic endeavors.

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Riley oxidation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 9. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-nitro-1H-indazole-3-carbaldehyde: From Discovery to Application

This guide provides a comprehensive technical overview of 5-nitro-1H-indazole-3-carbaldehyde, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its historical context, delve into detailed synthetic methodologies, analyze its chemical reactivity, and discuss its significant applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Versatile Scaffold